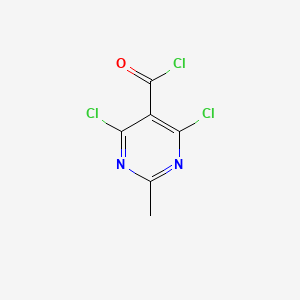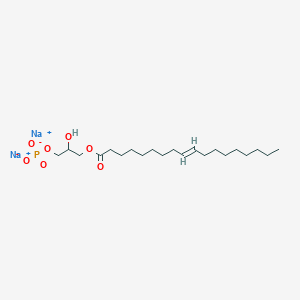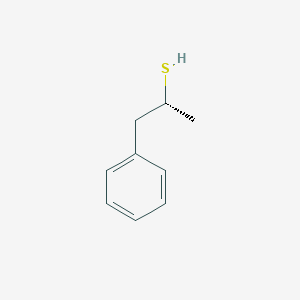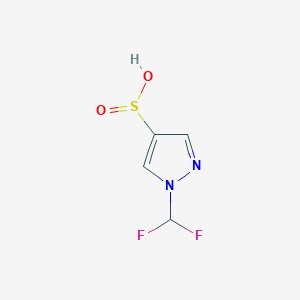
4-(Aminoethyl)salicylic acid hbr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminoethyl)salicylic acid hydrobromide is a chemical compound with the molecular formula C9H12BrNO3. It is a derivative of salicylic acid, where an aminoethyl group is attached to the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminoethyl)salicylic acid hydrobromide typically involves the following steps:
Starting Material: The process begins with salicylic acid as the starting material.
Nitration: Salicylic acid undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethylene oxide to introduce the aminoethyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for 4-(Aminoethyl)salicylic acid hydrobromide follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Aminoethyl)salicylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrobromide group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
4-(Aminoethyl)salicylic acid hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Aminoethyl)salicylic acid hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminosalicylic acid: A related compound used in the treatment of tuberculosis.
Salicylic acid: A precursor to 4-(Aminoethyl)salicylic acid hydrobromide, widely used in skincare products.
Aminosalicylic acid: Another derivative with similar anti-inflammatory properties
Uniqueness
4-(Aminoethyl)salicylic acid hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12BrNO3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-7(9(12)13)8(11)5-6;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
InChI Key |
DSAWDWPOVQSTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
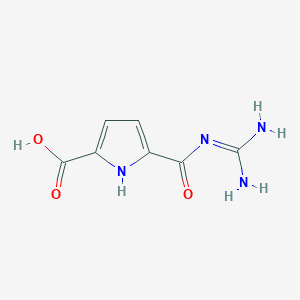

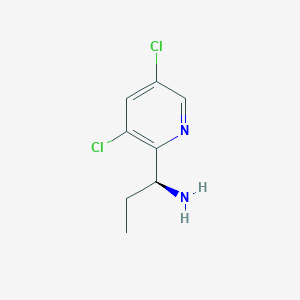

![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

